molecular formula C15H17N3O B7511336 N,5-dimethyl-N-[(2-methylphenyl)methyl]pyrazine-2-carboxamide

N,5-dimethyl-N-[(2-methylphenyl)methyl]pyrazine-2-carboxamide

Cat. No. B7511336
M. Wt: 255.31 g/mol
InChI Key: VYUILOCLZOSPOW-UHFFFAOYSA-N
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Description

N,5-dimethyl-N-[(2-methylphenyl)methyl]pyrazine-2-carboxamide, also known as DMMP, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. DMMP is a pyrazine derivative that is synthesized through a multi-step process involving the reaction of various chemical reagents.

Mechanism of Action

The mechanism of action of N,5-dimethyl-N-[(2-methylphenyl)methyl]pyrazine-2-carboxamide involves its ability to inhibit the growth of microorganisms and cancer cells by disrupting their metabolic pathways. N,5-dimethyl-N-[(2-methylphenyl)methyl]pyrazine-2-carboxamide has been shown to inhibit the activity of key enzymes involved in these pathways, leading to the suppression of cell growth and proliferation.
Biochemical and Physiological Effects:
N,5-dimethyl-N-[(2-methylphenyl)methyl]pyrazine-2-carboxamide has been found to have a range of biochemical and physiological effects, including the inhibition of DNA synthesis, induction of apoptosis, and modulation of the immune system. Additionally, N,5-dimethyl-N-[(2-methylphenyl)methyl]pyrazine-2-carboxamide has been shown to possess antioxidant properties, which may be beneficial in the treatment of various diseases.

Advantages and Limitations for Lab Experiments

N,5-dimethyl-N-[(2-methylphenyl)methyl]pyrazine-2-carboxamide has several advantages for use in laboratory experiments, including its high purity and stability. However, its limited solubility in water and other solvents may pose some challenges in certain experiments.

Future Directions

There are several potential future directions for N,5-dimethyl-N-[(2-methylphenyl)methyl]pyrazine-2-carboxamide research, including the development of new drug candidates, the investigation of its potential applications in agriculture, and the synthesis of novel materials based on N,5-dimethyl-N-[(2-methylphenyl)methyl]pyrazine-2-carboxamide. Additionally, further studies are needed to fully understand the mechanism of action of N,5-dimethyl-N-[(2-methylphenyl)methyl]pyrazine-2-carboxamide and its potential side effects.

Synthesis Methods

The synthesis of N,5-dimethyl-N-[(2-methylphenyl)methyl]pyrazine-2-carboxamide involves several steps, starting with the reaction of 2-methylphenylmagnesium bromide with ethyl 2-oxoacetate to form the corresponding ketone. This ketone is then reacted with hydrazine hydrate to form the pyrazine ring, followed by the reaction with dimethylformamide dimethyl acetal to form the final product, N,5-dimethyl-N-[(2-methylphenyl)methyl]pyrazine-2-carboxamide.

Scientific Research Applications

N,5-dimethyl-N-[(2-methylphenyl)methyl]pyrazine-2-carboxamide has been extensively studied for its potential applications in various fields such as pharmaceuticals, agrochemicals, and materials science. In the pharmaceutical industry, N,5-dimethyl-N-[(2-methylphenyl)methyl]pyrazine-2-carboxamide has been found to possess antifungal, antibacterial, and antitumor properties, making it a promising candidate for drug development.

properties

IUPAC Name

N,5-dimethyl-N-[(2-methylphenyl)methyl]pyrazine-2-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H17N3O/c1-11-6-4-5-7-13(11)10-18(3)15(19)14-9-16-12(2)8-17-14/h4-9H,10H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VYUILOCLZOSPOW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1CN(C)C(=O)C2=NC=C(N=C2)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H17N3O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

255.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N,5-dimethyl-N-[(2-methylphenyl)methyl]pyrazine-2-carboxamide

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